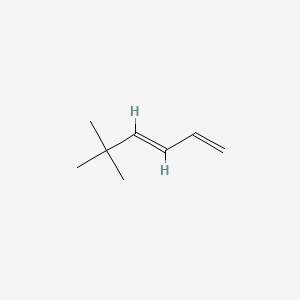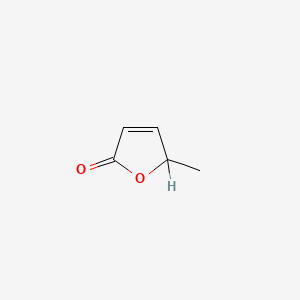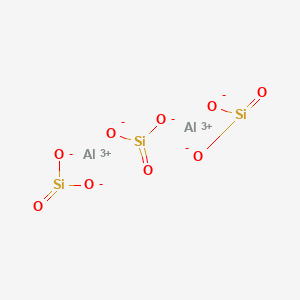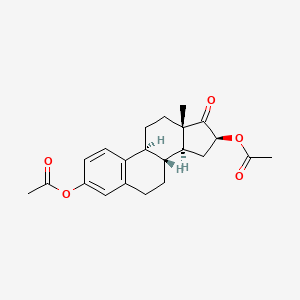
AMMONIUM CHLORIDE-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium chloride-D4 is a deuterated form of ammonium chloride, where the hydrogen atoms in the ammonium ion (NH4+) are replaced with deuterium (D), resulting in the chemical formula ND4Cl . This isotopic compound is used in various scientific research applications due to its unique properties.
Mechanism of Action
Target of Action
The primary target of Ammonium Chloride-D4 is the kidney . The ammonium ion (NH4+) in the body plays an important role in the maintenance of acid-base balance . The kidney uses ammonium (NH4+) in place of sodium (Na+) to combine with fixed anions in maintaining acid-base balance, especially as a homeostatic compensatory mechanism in metabolic acidosis .
Mode of Action
This compound increases acidity by increasing the amount of hydrogen ion concentrations . It can be used as an expectorant due to its irritative action on the bronchial mucosa . This effect causes the production of respiratory tract fluid which in order facilitates the effective cough .
Biochemical Pathways
Ammonia oxidising microorganisms, including this compound, are typically considered metabolically streamlined and highly specialised . They carry out oxidation of ammonia to nitrite, and their activity is relevant for both food security and climate change .
Pharmacokinetics
This compound is a salt that is soluble in water and is readily absorbed by the body . When ingested, it dissociates into its constituent ions, ammonium (NH4+) and chloride (Cl-), which are absorbed in the gastrointestinal tract . The absorption occurs mainly in the small intestine, with only a small amount being absorbed in the stomach . The rate of absorption is rapid, with peak levels of ammonium in the blood occurring within one hour after ingestion . Once absorbed, ammonium is metabolized in the liver to urea, which is then excreted by the kidneys in the urine . The chloride ion is also excreted in the urine or may be reabsorbed in the kidneys depending on the body’s needs . The elimination half-life of this compound is about 2-3 hours, indicating that it is rapidly eliminated from the body .
Result of Action
The therapeutic effects of this compound depend upon the ability of the kidney to utilize ammonia in the excretion of an excess of fixed anions and the conversion of ammonia to urea by the liver, thereby liberating hydrogen (H+) and chloride (Cl–) ions into the extracellular fluid .
Action Environment
This compound is a white crystalline solid . It is soluble in water (37%) . The primary hazard is the threat posed to the environment . Immediate steps should be taken to limit its spread to the environment . It is used to make other ammonium compounds, as a soldering flux, as a fertilizer, and for many other uses .
Biochemical Analysis
Biochemical Properties
Ammonium Chloride-D4, like its non-deuterated counterpart, plays a role in various biochemical reactions. It interacts with a variety of enzymes and proteins, particularly those involved in nitrogen metabolism. For instance, it can serve as a substrate for the enzyme glutamine synthetase, which catalyzes the conversion of glutamate and ammonium into glutamine .
Cellular Effects
This compound can influence cell function in several ways. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can serve as a source of nitrogen, which is essential for the synthesis of nucleotides and amino acids. It can also influence the pH balance within cells and tissues .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can bind to the active site of enzymes involved in nitrogen metabolism, thereby influencing their activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It is stable under normal conditions, but it can degrade under certain circumstances . Long-term effects on cellular function have been observed in in vitro or in vivo studies, such as changes in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been used for the prevention of urinary stones in sheep, goats, and cattle . High doses can lead to toxic or adverse effects, such as metabolic acidosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in nitrogen metabolism. It can also affect metabolic flux and metabolite levels. For example, it can influence the urea cycle, a crucial pathway for the detoxification of ammonia in the liver .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, and it can influence its localization or accumulation. For instance, it can cross the cell membrane through ammonium transporters .
Subcellular Localization
This compound can be localized in various subcellular compartments. Its activity or function can be influenced by its subcellular localization. For example, it can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Ammonium chloride-D4 can be synthesized by reacting deuterated ammonia (ND3) with deuterated hydrochloric acid (DCl). The reaction is as follows:
ND3+DCl→ND4Cl
This reaction is typically carried out under controlled conditions to ensure the purity of the deuterated product . Industrial production methods often involve the use of deuterated water (D2O) as a source of deuterium.
Chemical Reactions Analysis
Ammonium chloride-D4 undergoes various chemical reactions similar to its non-deuterated counterpart. Some common reactions include:
Acid-Base Reactions: This compound can act as a weak acid in aqueous solutions, dissociating into ND4+ and Cl- ions.
Substitution Reactions: It can participate in substitution reactions where the deuterium atoms are replaced by other atoms or groups.
Decomposition: Upon heating, this compound decomposes into deuterium chloride (DCl) and deuterium gas (D2).
Scientific Research Applications
Ammonium chloride-D4 is widely used in scientific research due to its isotopic labeling. Some applications include:
Comparison with Similar Compounds
Ammonium chloride-D4 is unique due to its deuterium content, which makes it useful for isotopic labeling. Similar compounds include:
Ammonium chloride (NH4Cl): The non-deuterated form, commonly used in various applications.
Deuterated water (D2O): Used as a source of deuterium in various chemical reactions.
Deuterated ammonia (ND3): Used in the synthesis of deuterated compounds.
This compound stands out due to its specific use in isotopic labeling and tracing studies, making it a valuable tool in scientific research.
Properties
CAS No. |
12015-14-4 |
|---|---|
Molecular Formula |
ClH4N |
Molecular Weight |
57.51 g/mol |
IUPAC Name |
tetradeuterioazanium;chloride |
InChI |
InChI=1S/ClH.H3N/h1H;1H3/i/hD4 |
InChI Key |
NLXLAEXVIDQMFP-JBISRTOLSA-N |
Isomeric SMILES |
[2H][N+]([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
[NH4+].[Cl-] |
Origin of Product |
United States |
Q1: What is the significance of studying the normal vibrations of Ammonium Chloride-d4 using far-infrared spectroscopy?
A1: Far-infrared spectroscopy is a powerful tool for probing the low-frequency vibrations in molecules and crystals. In the case of this compound, this technique provides insights into the movement of the ammonium ions (NH4+) within the crystal lattice. By analyzing the frequencies at which the crystal absorbs far-infrared radiation, researchers can determine the vibrational modes of the ammonium ions and calculate the forces holding the crystal together. []
Q2: How does the deuteration of Ammonium Chloride (NH4Cl) to form this compound (ND4Cl) affect its vibrational properties?
A2: Deuteration, the replacement of hydrogen (H) with deuterium (D), significantly impacts vibrational frequencies. Since deuterium has twice the mass of hydrogen, the vibrations involving the ammonium ion in ND4Cl occur at lower frequencies compared to NH4Cl. This isotopic shift is a crucial aspect studied in the research paper, allowing for a more refined understanding of the vibrational modes and force constants within the crystal structure. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










